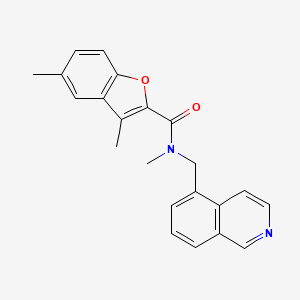
N-(5-isoquinolinylmethyl)-N,3,5-trimethyl-1-benzofuran-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-isoquinolinylmethyl)-N,3,5-trimethyl-1-benzofuran-2-carboxamide, also known as GNF-2, is a small molecule inhibitor that has gained attention in the scientific community due to its potential applications in drug discovery and development. GNF-2 was first synthesized by the Genomics Institute of the Novartis Research Foundation (GNF) as a part of their efforts to identify novel compounds that can modulate protein-protein interactions.
Wirkmechanismus
N-(5-isoquinolinylmethyl)-N,3,5-trimethyl-1-benzofuran-2-carboxamide binds to a specific site on Cdc20, which prevents the interaction between Cdc20 and Mad2. This, in turn, leads to the activation of the SAC pathway and the arrest of cell division. N-(5-isoquinolinylmethyl)-N,3,5-trimethyl-1-benzofuran-2-carboxamide has been shown to be selective for Cdc20, with minimal effects on other proteins.
Biochemical and Physiological Effects
N-(5-isoquinolinylmethyl)-N,3,5-trimethyl-1-benzofuran-2-carboxamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, indicating its potential as an anti-cancer agent. In addition, N-(5-isoquinolinylmethyl)-N,3,5-trimethyl-1-benzofuran-2-carboxamide has been shown to enhance the sensitivity of cancer cells to other anti-cancer drugs, such as paclitaxel and doxorubicin.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N-(5-isoquinolinylmethyl)-N,3,5-trimethyl-1-benzofuran-2-carboxamide is its specificity for Cdc20, which reduces the potential for off-target effects. However, one limitation is its poor solubility in aqueous solutions, which can affect its bioavailability and limit its use in in vivo studies.
Zukünftige Richtungen
There are several potential future directions for the use of N-(5-isoquinolinylmethyl)-N,3,5-trimethyl-1-benzofuran-2-carboxamide in drug discovery and development. For example, N-(5-isoquinolinylmethyl)-N,3,5-trimethyl-1-benzofuran-2-carboxamide could be used as a lead compound for the development of more potent and selective inhibitors of the SAC pathway. In addition, N-(5-isoquinolinylmethyl)-N,3,5-trimethyl-1-benzofuran-2-carboxamide could be used in combination with other anti-cancer drugs to enhance their efficacy and reduce the potential for drug resistance. Finally, N-(5-isoquinolinylmethyl)-N,3,5-trimethyl-1-benzofuran-2-carboxamide could be used in studies to further elucidate the role of the SAC pathway in cancer and other diseases.
Synthesemethoden
The synthesis of N-(5-isoquinolinylmethyl)-N,3,5-trimethyl-1-benzofuran-2-carboxamide involves several steps, including the reaction of 2-amino-5-iodobenzonitrile with isoquinolin-5-ylmethanol, followed by the reaction with 2,3,5-trimethylbenzoic acid. The final product is obtained after purification and characterization using various spectroscopic techniques.
Wissenschaftliche Forschungsanwendungen
N-(5-isoquinolinylmethyl)-N,3,5-trimethyl-1-benzofuran-2-carboxamide has been shown to inhibit the interaction between two proteins, Cdc20 and Mad2, which are essential components of the spindle assembly checkpoint (SAC) pathway. The SAC pathway is responsible for ensuring the accurate segregation of chromosomes during cell division, and defects in this pathway can lead to chromosomal instability and cancer. Therefore, N-(5-isoquinolinylmethyl)-N,3,5-trimethyl-1-benzofuran-2-carboxamide has potential applications in cancer therapy and drug discovery.
Eigenschaften
IUPAC Name |
N-(isoquinolin-5-ylmethyl)-N,3,5-trimethyl-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O2/c1-14-7-8-20-19(11-14)15(2)21(26-20)22(25)24(3)13-17-6-4-5-16-12-23-10-9-18(16)17/h4-12H,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCSKJSYTSLFCDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=C2C)C(=O)N(C)CC3=CC=CC4=C3C=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-isoquinolinylmethyl)-N,3,5-trimethyl-1-benzofuran-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-({1-[2-(2-sec-butylphenoxy)ethyl]-1H-indol-3-yl}methylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5233607.png)
![2-(1,3-benzothiazol-2-ylthio)-N-[2-({2-[(2-fluorophenyl)amino]-2-oxoethyl}thio)-1,3-benzothiazol-6-yl]acetamide](/img/structure/B5233613.png)
![3-[(3-bromobenzyl)thio]-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-7-amine](/img/structure/B5233619.png)
![N-(1-methyl-2-{[4-(methylsulfonyl)-1-piperazinyl]methyl}-1H-benzimidazol-5-yl)acetamide](/img/structure/B5233624.png)
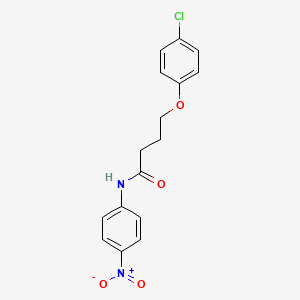
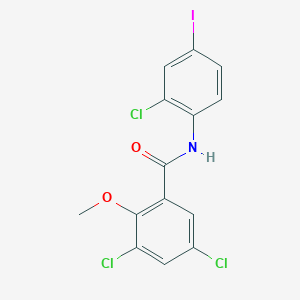
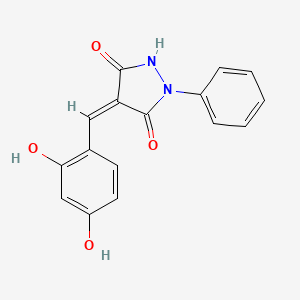
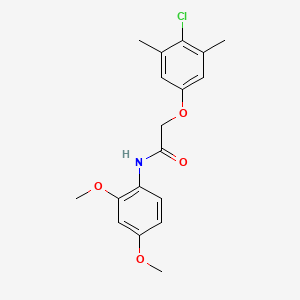
![5-[3-ethoxy-4-(2-propyn-1-yloxy)benzylidene]-1-(2-ethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5233652.png)
![N-{2-[(3-chlorobenzyl)thio]ethyl}-3-(4-nitrophenyl)acrylamide](/img/structure/B5233659.png)
![4-methyl-2-[4-(4-methylbenzoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine](/img/structure/B5233666.png)

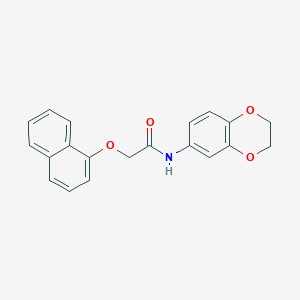
![N-{[2-(4-methyl-1-piperazinyl)-3-pyridinyl]methyl}-3-(trifluoromethyl)-2-pyridinamine](/img/structure/B5233680.png)